8-Chloro-2-methylquinoline-4-carboxylic acid structure and properties
8-Chloro-2-methylquinoline-4-carboxylic acid structure and properties
An In-Depth Technical Guide to 8-Chloro-2-methylquinoline-4-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of 8-Chloro-2-methylquinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. As members of the quinoline-4-carboxylic acid class, these molecules serve as crucial scaffolds for the development of novel therapeutic agents.[1][2] This document, intended for researchers, chemists, and drug development professionals, details the compound's structural and physicochemical properties, provides an authoritative, step-by-step synthesis protocol based on the Pfitzinger reaction, and discusses its potential applications as a key chemical intermediate. The guide emphasizes the mechanistic reasoning behind the synthetic methodology, ensuring a deep and practical understanding of the compound's preparation and utility.
Chemical Identity and Structural Elucidation
8-Chloro-2-methylquinoline-4-carboxylic acid is a derivative of quinoline, a bicyclic aromatic heterocycle. Its structure is characterized by a methyl group at the 2-position, a carboxylic acid at the 4-position, and a chlorine atom at the 8-position. These substitutions significantly influence the molecule's electronic properties, reactivity, and biological potential.
The definitive structure is presented below.
Caption: General mechanism of the Pfitzinger reaction.
Authored Protocol: Synthesis of 8-Chloro-2-methylquinoline-4-carboxylic acid
This protocol is a representative procedure adapted from established Pfitzinger condensation methodologies. [1][3] Reagents and Materials:
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5-Chloroisatin
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Pyruvic acid
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Potassium hydroxide (KOH)
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Ethanol (95%)
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Hydrochloric acid (HCl), concentrated
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Deionized water
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Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
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Büchner funnel and filtration apparatus
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pH paper or meter
Procedure:
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Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a 30-35% (w/v) aqueous solution of potassium hydroxide. Causality: A strong base is required to efficiently catalyze the initial ring-opening of the isatin lactam.
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Isatin Ring Opening: To the stirred KOH solution, add one molar equivalent of 5-chloroisatin. The mixture will typically change color as the isatin ring opens to form the soluble potassium salt. Stir at room temperature for 30-45 minutes to ensure complete conversion. [1]3. Addition of Carbonyl Compound: Slowly add 1.1 molar equivalents of pyruvic acid to the reaction mixture. An exothermic reaction may be observed.
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Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours. Causality: Heating provides the necessary activation energy for the condensation, cyclization, and dehydration steps to proceed to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Precipitation of Product: After the reflux period, cool the reaction mixture to room temperature, then further cool in an ice bath. Slowly and carefully acidify the dark solution with concentrated HCl until the pH is approximately 3-4. Causality: Acidification protonates the carboxylate salt, causing the free carboxylic acid product, which is poorly soluble in acidic water, to precipitate out of the solution.
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Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water to remove inorganic salts and any remaining acid.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product. Dry the purified solid under vacuum.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of the title compound.
Applications in Research and Development
8-Chloro-2-methylquinoline-4-carboxylic acid, while a specific molecule, belongs to a class of compounds with immense importance in drug discovery. The quinoline core is recognized as a "privileged scaffold" because of its prevalence in biologically active compounds and approved drugs. [1]
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Medicinal Chemistry Intermediate: The primary application of this compound is as a versatile chemical building block. The carboxylic acid functional group serves as a synthetic handle for further modification, such as amide bond formation, esterification, or reduction, allowing for the creation of diverse libraries of new chemical entities. [4][5]* Scaffold for Bioactive Agents: Quinoline-4-carboxylic acids are known to possess a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. [1][5]The specific substitution pattern of 8-chloro and 2-methyl groups provides a unique electronic and steric profile that can be explored for targeted biological activity.
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Agrochemical Research: Related chloro-quinoline derivatives are used in the development of pesticides and herbicides, suggesting potential applications in agricultural chemistry. [5]
Safety and Handling
No specific toxicology data is available for 8-Chloro-2-methylquinoline-4-carboxylic acid. Therefore, it must be handled with standard laboratory precautions for chemicals of unknown toxicity.
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Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves, and safety glasses or goggles at all times.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
8-Chloro-2-methylquinoline-4-carboxylic acid is a valuable heterocyclic compound with a well-defined structure and accessible synthetic route via the Pfitzinger reaction. Its utility as a chemical intermediate is rooted in the proven biological significance of the quinoline-4-carboxylic acid scaffold. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this molecule in medicinal chemistry, drug discovery, and materials science programs.
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